6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Catalog No.
S1899824
CAS No.
40107-93-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

CAS Number

40107-93-5

Product Name

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10)

InChI Key

IPMQFUGFGHJSEI-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=N2)C(=O)N1

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1

There is currently limited information publicly available on the specific scientific research applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. However, some resources indicate it can be obtained from chemical suppliers for research purposes [].

Here's what we can glean from existing information:

  • Potential as a Scaffolding Molecule

    The core structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, which combines pyrrole and pyridine rings, might be of interest for medicinal chemistry research. Organic chemists often explore heterocyclic compounds like this one as scaffolds for designing new drugs []. The rings can be functionalized to introduce various chemical groups, potentially leading to novel molecules with desired biological activities.

  • Future Research Directions

    Since there's no substantial data on its applications, further research is needed to explore the potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This could involve studies on its:

    • Reactivity and functional group compatibility for derivatization [].
    • Potential interactions with biological targets, such as enzymes or receptors.
    • Pharmacokinetic and toxicity properties, if it shows promise as a drug lead.

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H6N2O. It features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is particularly noted for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological and psychiatric disorders .

The chemical reactivity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allows it to participate in various organic reactions. One common reaction involves the interaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to the formation of diverse heterocyclic compounds. Additionally, modifications can be made to introduce functional groups that enhance its biological activity or alter its pharmacological profile.

Research indicates that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a critical role in neurotransmission and is associated with various neurological functions. The modulation of this receptor can lead to significant effects on biochemical pathways related to mood regulation, cognition, and other neurophysiological processes, suggesting potential therapeutic applications for conditions such as schizophrenia and Alzheimer's disease .

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methods:

  • Conventional Synthesis: Involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave-dielectric heating has been noted to increase yield and reduce reaction time in some synthetic processes.
  • Alternative Routes: Other synthetic pathways may involve cyclization reactions or modifications of existing heterocycles .

This compound finds applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic roles in treating neurological disorders.
  • Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Explored for developing new materials due to its unique structural properties .

Studies have shown that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts specifically with the M4 muscarinic acetylcholine receptor. This interaction can lead to modulation of receptor activity, influencing various downstream signaling pathways. The precise biochemical mechanisms involved are still under investigation but are believed to impact neurotransmitter release and neuronal excitability, making this compound a subject of interest for further research in neuropharmacology .

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds based on their structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-oneSimilar fused ring systemLacks specific allosteric modulation properties
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneContains a benzyl groupDifferent functional groups alter chemical properties
7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneContains an amino groupPotentially different biological activities

The uniqueness of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one lies in its specific ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, distinguishing it from other similar compounds that may not exhibit this property or have different pharmacological profiles .

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Dates

Modify: 2023-08-16

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